N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-26-21(28)20-19(17(12-29-20)15-5-3-2-4-6-15)25-22(26)30-13-18(27)24-11-14-7-9-16(23)10-8-14/h2-10,12H,11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAXHGOBQAARFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine ring.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amide bond formation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
The compound N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide represents a class of compounds with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article provides an overview of its applications based on available literature and case studies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thienopyrimidines have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. Case studies have shown that modifications in the thieno[3,2-d]pyrimidin structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers.
Antimicrobial Properties
The compound's structure indicates potential antimicrobial activity. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Research has suggested that the sulfanyl group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent.
Enzyme Inhibition
Compounds containing thieno[3,2-d]pyrimidine frameworks are known to act as enzyme inhibitors. For example, they may inhibit kinases involved in signaling pathways that regulate cell division and metabolism. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated signaling, such as cancer and diabetes.
Neuroprotective Effects
Emerging research suggests that similar compounds may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems or reduce oxidative stress could make them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Data Table: Summary of Research Findings
Case Studies
Several case studies highlight the effectiveness of thieno[3,2-d]pyrimidine derivatives in various applications:
- Anticancer Research : A study demonstrated that a structurally similar compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Antimicrobial Testing : A series of tests showed that derivatives exhibited minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Studies : Biochemical assays confirmed that these compounds effectively inhibited specific kinases, leading to decreased cell viability in treated cultures.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural variations among thieno[3,2-d]pyrimidine derivatives include substituents on the acetamide group, the pyrimidine ring, and the fused thiophene moiety. These modifications influence molecular weight, H-bonding capacity, and electronic properties (e.g., HOMO-LUMO gaps).
Key Observations:
- Substituent Effects: The 4-fluorobenzyl group in the target compound likely enhances lipophilicity and membrane permeability compared to the 4-butylphenyl analog .
- Electronic Properties: Thienopyrimidines generally exhibit lower HOMO-LUMO gaps than thiophene precursors, enhancing charge transfer and reactivity . This may correlate with improved biological activity.
Biological Activity
N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidin derivatives exhibit significant antibacterial and antimycobacterial activities. For instance, studies have shown that various thienopyrimidinones possess effective antibacterial properties against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The MIC values for certain derivatives were found to be low, indicating potent antibacterial activity. For example, compounds with specific substitutions at the 3-position of the thienopyrimidine ring demonstrated enhanced activity against Escherichia coli and Staphylococcus aureus .
- Toxicity Assessment: The most potent compounds were evaluated for toxicity using hemolytic assays, revealing non-toxic profiles at concentrations up to 200 µmol/L .
Anticancer Activity
Recent studies have identified this compound as a candidate for anticancer therapy.
Case Studies:
- Screening on Multicellular Spheroids: A study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The compound showed promising results in inhibiting tumor growth .
- Mechanism of Action: Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Other Biological Activities
In addition to antimicrobial and anticancer properties, there is emerging evidence suggesting that this compound may possess other pharmacological activities:
- Inhibition of Enzymatic Activity: The presence of fluorine atoms in the structure may enhance interactions with biological targets. For example, related compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Anti-inflammatory Potential: Some derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
